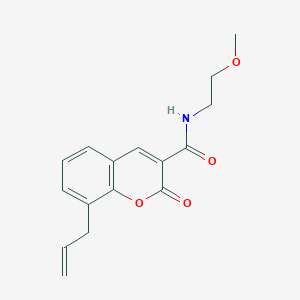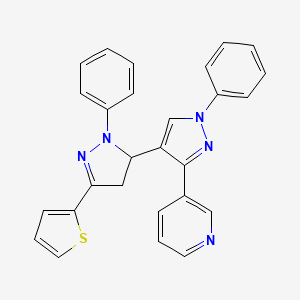![molecular formula C13H12N2O2S3 B5145415 4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)
4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, commonly known as TMDQ, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. TMDQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of TMDQ is based on its ability to act as an electron transfer agent. TMDQ can accept electrons from reducing agents, such as NADH, and transfer them to oxidizing agents, such as oxygen. This electron transfer process generates reactive oxygen species (ROS), which can cause oxidative damage to biomolecules, such as proteins, lipids, and DNA. TMDQ has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting cellular redox balance.
Biochemical and Physiological Effects:
TMDQ has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. TMDQ has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. In addition, TMDQ has been shown to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TMDQ has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. TMDQ is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, TMDQ has some limitations as a research tool. It can generate reactive oxygen species (ROS), which can cause oxidative damage to cells and biomolecules. Therefore, it is important to use appropriate controls and precautions when using TMDQ in experiments.
Zukünftige Richtungen
There are several future directions for research on TMDQ. One area of interest is the development of TMDQ-based cancer therapies. TMDQ has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of TMDQ-based antimicrobial agents. TMDQ has been shown to inhibit the growth of bacteria and fungi, and further studies are needed to determine its spectrum of activity and mechanism of action. Finally, further studies are needed to elucidate the mechanism of electron transfer in biological systems and the role of TMDQ in this process.
Conclusion:
In conclusion, TMDQ is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. TMDQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. TMDQ has several advantages as a research tool, but also has limitations that need to be considered. There are several future directions for research on TMDQ, including the development of cancer therapies, antimicrobial agents, and the elucidation of the mechanism of electron transfer in biological systems.
Synthesemethoden
TMDQ can be synthesized using various methods, including the reaction of 2-amino-3,5-dimethylthiophene with 1,2-dichloroethane, followed by the reaction with sodium nitrite and sulfur to obtain TMDQ. Another method involves the reaction of 2-amino-3,5-dimethylthiophene with sulfur and nitric acid in acetic anhydride to produce TMDQ. The synthesis of TMDQ is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
TMDQ has been widely used in scientific research due to its unique chemical properties. It has been used as a reagent in the synthesis of various organic compounds, including quinoline derivatives and thioethers. TMDQ has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In addition, TMDQ has been used as a probe to study the mechanism of electron transfer in biological systems.
Eigenschaften
IUPAC Name |
4,4,7-trimethyl-8-nitro-5H-dithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S3/c1-6-4-8-7(5-9(6)15(16)17)10-11(13(2,3)14-8)19-20-12(10)18/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZFRSOVRWWSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C(N2)(C)C)SSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)